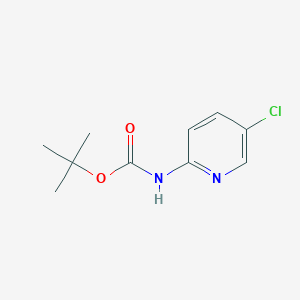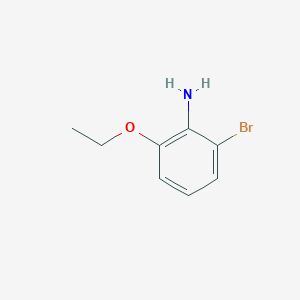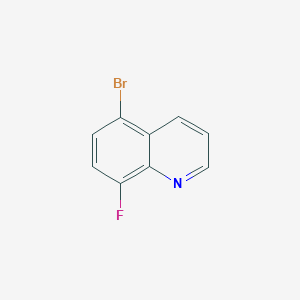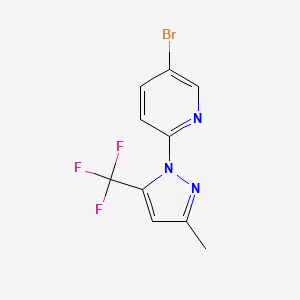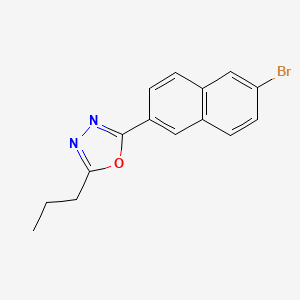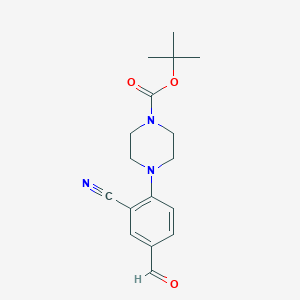
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H21N3O3 and a molecular weight of 315.37 g/mol . This compound is known for its unique structural features, which include a piperazine ring substituted with a cyano group and a formyl group on the phenyl ring, as well as a tert-butyl ester group on the piperazine nitrogen. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(2-cyano-4-formylphenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring proper purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(2-cyano-4-carboxyphenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(2-amino-4-formylphenyl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
- 1-Boc-4-(4-formylphenyl)piperazine .
Uniqueness
Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both cyano and formyl groups on the phenyl ring, which impart distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Propiedades
IUPAC Name |
tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)15-5-4-13(12-21)10-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLMFMWWXKLTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


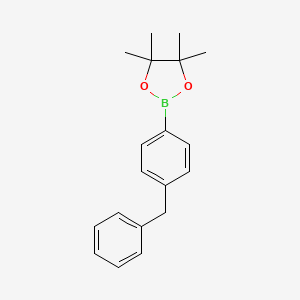
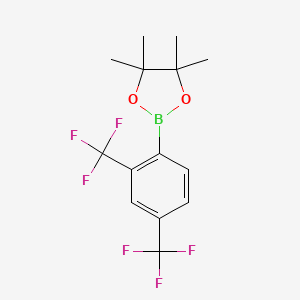
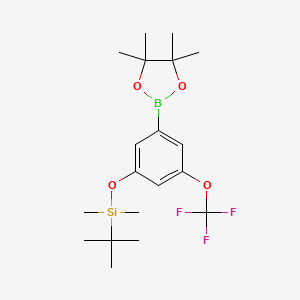
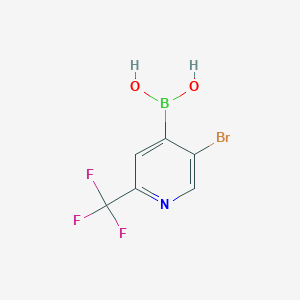

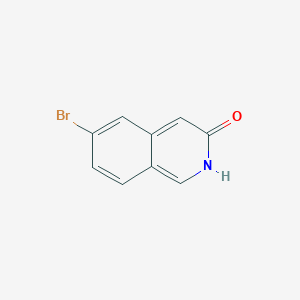
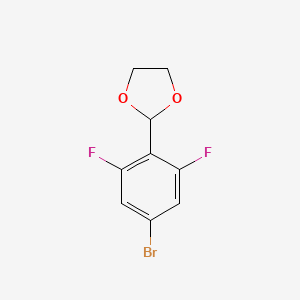
![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
